molecular formula C24H24N2O5 B11019757 4-[(3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoyl)amino]benzamide

4-[(3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoyl)amino]benzamide

Cat. No.: B11019757
M. Wt: 420.5 g/mol
InChI Key: KRFURJNDLZCTMH-UHFFFAOYSA-N
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Description

Rose oxide , is a chemical compound with the molecular formula C10H18O. It belongs to the class of tetrahydro-2H-pyran derivatives . Rose oxide is characterized by its pleasant floral odor and is used in perfumery.

Preparation Methods

Rose oxide can be synthesized from eugenol , which is obtained from clove oil. Here’s a common synthetic route:

Chemical Reactions Analysis

Rose oxide can undergo various reactions:

    Oxidation: It can be oxidized to form different products.

    Reduction: Reduction of Rose oxide can yield other derivatives.

    Substitution: Substitution reactions can occur at various positions. Common reagents include oxidizing agents (such as KMnO), reducing agents (such as NaBH), and acid/base catalysts.

Scientific Research Applications

Rose oxide finds applications in:

    Perfumery: Due to its pleasant fragrance, it is used in perfumes, colognes, and scented products.

    Flavoring: It contributes to the flavor of certain foods and beverages.

    Biological Studies: Researchers study its effects on cellular processes and potential health benefits.

Mechanism of Action

The exact mechanism of Rose oxide’s effects is not fully elucidated. it likely interacts with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic scent.

Comparison with Similar Compounds

Rose oxide is unique due to its specific floral aroma. Similar compounds include other terpenoids and pyran derivatives used in perfumery and flavoring.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

4-[3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]propanoylamino]benzamide

InChI

InChI=1S/C24H24N2O5/c1-14(2)13-30-18-8-9-19-15(3)20(24(29)31-21(19)12-18)10-11-22(27)26-17-6-4-16(5-7-17)23(25)28/h4-9,12H,1,10-11,13H2,2-3H3,(H2,25,28)(H,26,27)

InChI Key

KRFURJNDLZCTMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CCC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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